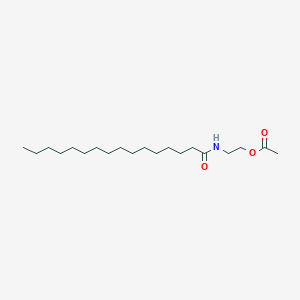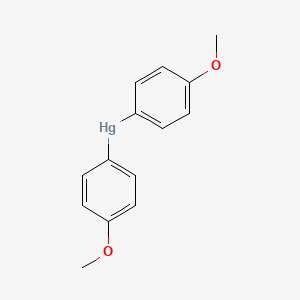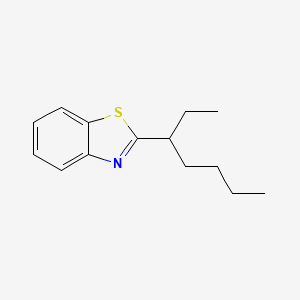![molecular formula C15H14N6O4 B14741459 1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione CAS No. 6309-60-0](/img/structure/B14741459.png)
1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione is a complex organic compound that belongs to the purine family It is characterized by its unique structure, which includes a purine core substituted with methyl groups and a nitrophenylmethylideneamino group
Méthodes De Préparation
The synthesis of 1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 1,3,7-trimethylxanthine, a known purine derivative.
Condensation: The nitrophenyl group is then introduced through a condensation reaction with an appropriate aldehyde under basic conditions.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives have shown efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The nitrophenyl group plays a crucial role in its binding affinity and specificity, while the purine core is essential for its overall activity.
Comparaison Avec Des Composés Similaires
1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione can be compared with other similar compounds, such as:
1,3,7-trimethylxanthine:
8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a chloro group instead of the nitrophenyl group, leading to variations in its chemical reactivity and applications.
1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
6309-60-0 |
|---|---|
Formule moléculaire |
C15H14N6O4 |
Poids moléculaire |
342.31 g/mol |
Nom IUPAC |
1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione |
InChI |
InChI=1S/C15H14N6O4/c1-18-11-12(19(2)15(23)20(3)13(11)22)17-14(18)16-8-9-4-6-10(7-5-9)21(24)25/h4-8H,1-3H3/b16-8+ |
Clé InChI |
BWHXDOVVNGGMNJ-LZYBPNLTSA-N |
SMILES isomérique |
CN1C2=C(N=C1/N=C/C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)N(C2=O)C)C |
SMILES canonique |
CN1C2=C(N=C1N=CC3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)N(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


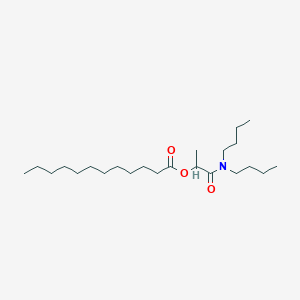


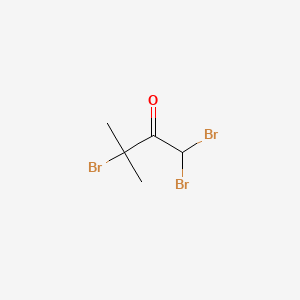
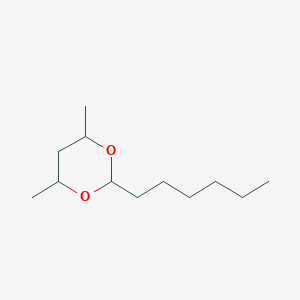
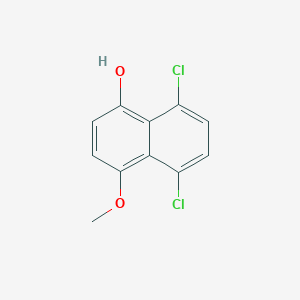
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)
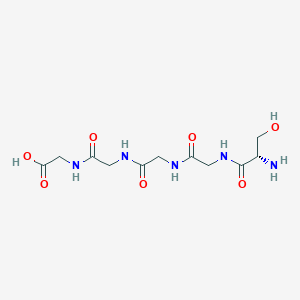

![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
